2-Chloroacrylic acid sodium salt

Overview

Description

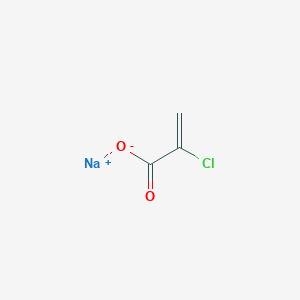

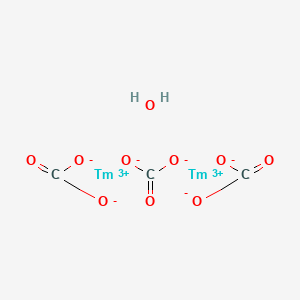

2-Chloroacrylic acid sodium salt is a chemical compound with the molecular formula C3H2ClNaO2 and a molecular weight of 128.49 . It is used in various chemical reactions .

Molecular Structure Analysis

The molecular formula of this compound is C3H2ClNaO2 . The exact molecular structure would require more specific information or tools such as spectroscopy for accurate determination.

Physical and Chemical Properties Analysis

The boiling point of this compound is 197.2ºC at 760 mmHg . More specific physical and chemical properties would require additional information or experimental data.

Scientific Research Applications

Chlorinated Aromatic Compounds Formation

One study explored the effects of chloride ion on the degradation of Acid Orange 7 by sulfate radical-based advanced oxidation processes. This research highlighted the formation of chlorinated aromatic compounds, such as 3-chloroisocoumain and 2-chloro-7-hydroxynaphthalene, during the degradation process. It suggests that high concentrations of chloride can enhance dye decoloration, albeit inhibiting dye mineralization. This finding could have implications for detoxifying chloride-rich azo dye wastewater using advanced oxidation processes (Ruixia Yuan et al., 2011).

Inhibition of Enzymatic Browning in Food

Another study investigated the efficacy of sodium chlorite (SC) as a browning control agent for fresh-cut apple slices. It was found that sodium chlorite, when applied alone or in conjunction with organic acids, could significantly reduce enzymatic browning. This research suggests that sodium chlorite can be a valuable agent in maintaining the quality and appearance of fresh-cut fruits, contributing to food preservation and waste reduction (Shengmin Lu et al., 2007).

Interaction with Chlorhexidine Gluconate

Research into the interaction between sodium hypochlorite and chlorhexidine gluconate showed that combining these two solutions results in the formation of a precipitate. This study aimed to determine the minimum concentration of sodium hypochlorite required to form a precipitate with chlorhexidine, using techniques such as X-ray photon spectroscopy and time-of-flight secondary ion mass spectrometry. The findings highlight the chemical compatibility and potential reactions between dental cleaning agents, underscoring the need to understand these interactions to avoid unwanted outcomes in dental practices (B. Basrani et al., 2007).

Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid

A study on the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, which is structurally related to 2-Chloroacrylic acid sodium salt, demonstrated the importance of halogen bonds in crystal structures. This research could inform the development of novel materials with specific properties, including pharmaceuticals, through crystal engineering approaches (Madhavi Oruganti et al., 2017).

Halogenated By-products in Water Treatment

Investigations into the formation of halogenated by-products during chemical cleaning of humic acid-fouled UF membranes by sodium hypochlorite solution revealed the potential environmental impacts of such processes. The study underscores the importance of managing and mitigating the formation of toxic by-products in water treatment applications (Zong-ping Wang et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Chloroacrylic acid sodium salt is the process of polymerization . It is used as a monomer in the creation of polymers with varying properties . For instance, it can be used to make a styrene-maleic anhydride copolymer .

Mode of Action

This compound: interacts with its targets by participating in the polymerization process . It contributes to the formation of polymers, such as the styrene-maleic anhydride copolymer . This polymer has been shown to be resistant to both alkali metal and acidic environments .

Biochemical Pathways

The This compound affects the pathway of polymer synthesis . The downstream effects include the creation of polymers with different properties, such as resistance to alkali metal and acidic environments . Additionally, it has been shown to have defoliant properties and can inhibit plant growth by interrupting the synthesis of chlorophyll .

Pharmacokinetics

The ADME properties of This compound It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in an organism or system.

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules in the process of polymerization . The nature of these interactions is largely dependent on the specific conditions and reactants involved in the polymerization process.

Cellular Effects

The cellular effects of 2-Chloroacrylic acid sodium salt are also not well-studied. It is known that the polymers it forms can have various effects on cells. For example, styrene-maleic anhydride copolymers have been shown to be resistant to alkali metal and acidic environments, which could potentially influence cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a monomer in polymerization reactions. It can bind with other monomers to form polymers with different properties . The exact mechanism of these reactions, including any enzyme inhibition or activation and changes in gene expression, is complex and depends on the specific conditions and reactants involved.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the properties of the polymers it forms can change depending on the conditions and duration of the polymerization process

Properties

IUPAC Name |

sodium;2-chloroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2.Na/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGQLYQWSYXQLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335804 | |

| Record name | 2-Chloro-2-Propenoic acid sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32997-86-7 | |

| Record name | 2-Chloro-2-Propenoic acid sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium;2-chloroprop-2-enoate;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)